![molecular formula C9H6Cl2FNO B2461422 N-(2,2-dichloroethenyl)-4-fluorobenzamide CAS No. 67833-26-5](/img/structure/B2461422.png)
N-(2,2-dichloroethenyl)-4-fluorobenzamide
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Overview
Description
“N-(2,2-dichloroethenyl)-4-fluorobenzamide” is a compound that contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a 2,2-dichloroethenyl group, which is found in various pesticides and insecticides .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The 2,2-dichloroethenyl group could potentially be introduced through a halogenation reaction.Chemical Reactions Analysis
As an amide, this compound could undergo various reactions. For example, it could be hydrolyzed to yield an amine and a carboxylic acid. The 2,2-dichloroethenyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group is likely to confer some degree of aromaticity and planarity to the molecule. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Scientific Research Applications
- Researchers have explored the heterocyclization of acetamidine adducts with N-(2,2-dichloroethenyl)benzamides . This process involves the formation of heterocyclic compounds, which are essential in drug discovery and materials science. The resulting heterocycles exhibit diverse properties and can serve as building blocks for more complex molecules.
- Investigating the fate and behavior of N-(2,2-dichloroethenyl)-4-fluorobenzamide in the environment is crucial. Researchers could study its degradation pathways, persistence, and potential ecological impact. Biodegradation studies involving microbial enzymes could provide insights into its environmental fate .
Heterocyclic Synthesis
Environmental Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2,2-dichloroethenyl)-4-fluorobenzamide is the Sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
N-(2,2-dichloroethenyl)-4-fluorobenzamide acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
This disruption can lead to a cascade of effects downstream, ultimately resulting in the paralysis of the pests .
Pharmacokinetics
It is known that insects are more affected by similar compounds than humans or dogs because they are unable to metabolise the toxins as quickly .
Result of Action
The primary result of N-(2,2-dichloroethenyl)-4-fluorobenzamide’s action is the paralysis and eventual death of the pests. This is due to the disruption of the sodium channel current, which leads to delayed repolarization and paralysis .
properties
IUPAC Name |
N-(2,2-dichloroethenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FNO/c10-8(11)5-13-9(14)6-1-3-7(12)4-2-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBPANCUOAKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dichloroethenyl)-4-fluorobenzamide |
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